(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZLZWREBWOZCZ-PBXRRBTRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]([C@@H]1C(=O)O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38263-46-6 | |
| Record name | rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction between a diene and a dienophile. One common method is the reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or acid chlorides are employed for substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules
- The compound serves as a versatile building block in the synthesis of more complex organic structures, particularly in the development of pharmaceuticals and agrochemicals. Its bicyclic nature allows for unique reactivity patterns that can be exploited in various synthetic pathways.
- Diels-Alder Reactions
Medicinal Chemistry Applications
- Anticancer Activity
- Anti-inflammatory Properties
Case Study 1: Synthesis of Diesters
A study focused on synthesizing diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate from exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride using isoamyl alcohol under sonication conditions. The synthesized compound was characterized by various spectroscopic methods including NMR and X-ray diffraction, demonstrating its structural integrity and potential utility as a building block in further reactions .
Case Study 2: Diels-Alder Reaction Efficiency
Research demonstrated the efficient conversion of biosourced reactants using this compound in Diels-Alder reactions with itaconic anhydride and furfuryl alcohol. This study highlighted the compound's role in producing high-yield cyclic adducts that could serve as precursors for bioactive molecules .
Mechanism of Action
The mechanism of action of (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The oxirane ring can participate in nucleophilic attacks, leading to the formation of covalent bonds with target proteins. This interaction can alter the function of the enzyme and modulate biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Key Structural Analogs and Their Modifications
*Calculated based on molecular formula C₈H₁₀O₃.
Key Observations :
Stereochemical Variations
Table 2: Stereoisomers and Their Properties
Biological Activity
(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with notable biological activities that have garnered attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse literature.
Chemical Structure and Properties
The compound's molecular structure is characterized by a bicyclic framework with a carboxylic acid functional group. Its chemical formula is , and it has a molecular weight of approximately 198.17 g/mol. The compound's IUPAC name is this compound.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including leukemia and solid tumors. The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest in G1 phase |
| A549 (Lung) | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on mice models indicated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane permeability.
- Cell Cycle Regulation : It modulates cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Cytokine Modulation : It interferes with signaling pathways that regulate the synthesis of inflammatory mediators.
Toxicological Profile
The safety profile of this compound has been evaluated in various studies:
Table 2: Toxicological Data
| Endpoint | Result |
|---|---|
| Acute toxicity (oral) | Harmful if swallowed |
| Skin irritation | Causes skin irritation |
| Mutagenicity | Not mutagenic |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid be confirmed experimentally?
- Methodology : Use X-ray crystallography to resolve the absolute configuration, as demonstrated for structurally analogous bicyclic compounds in crystallographic studies . For routine verification, employ 1H NMR spectroscopy with chiral shift reagents or derivatization using enantiopure agents (e.g., Mosher’s acid) to assess diastereomeric splitting patterns. Compare coupling constants and NOE correlations with computational models (DFT or molecular mechanics) .
Q. What synthetic routes are reported for bicyclo[2.2.1]heptene derivatives, and how can reaction conditions be optimized for this compound?
- Methodology : Review Diels-Alder protocols for bicyclic systems, where maleic anhydride or similar dienophiles react with furan derivatives. Optimize regioselectivity using Lewis acid catalysts (e.g., ZnCl₂) and control temperature (0–25°C) to minimize side products . Post-synthetic modifications, such as ester hydrolysis, require pH-controlled aqueous workups (e.g., NaOH/THF) to preserve stereochemistry .
Q. Which analytical techniques are critical for purity assessment of this compound?
- Methodology : Combine HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) to detect impurities and chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (>98%). Quantify residual solvents via GC-MS and confirm elemental composition using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this bicyclic system in polymerization or catalysis?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Molecular dynamics simulations can model interactions with co-monomers in ring-opening metathesis polymerization (ROMP), as referenced in polymerization studies of similar norbornene derivatives . Validate predictions with kinetic experiments (e.g., in situ FTIR monitoring) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodology : Reconcile discrepancies by cross-validating solid-state (X-ray) and solution-state (NMR) data. For example, unexpected NOE correlations in solution may arise from conformational flexibility, which X-ray structures (rigid lattice) do not capture. Use variable-temperature NMR to probe dynamic processes or employ solid-state NMR to bridge the gap .
Q. How can enantioselective synthesis be scaled while maintaining stereochemical fidelity?
- Methodology : Implement asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) in key cyclization steps. For example, Jacobsen’s thiourea catalysts can induce >90% ee in Diels-Alder reactions. Monitor batch consistency using in-line PAT (Process Analytical Technology) , such as Raman spectroscopy, to detect chiral inversion .
Q. What are the limitations of current experimental designs in studying degradation pathways of this compound?
- Methodology : Address matrix interference by spiking degradation products (e.g., hydrolyzed derivatives) into stability studies. Use LC-TOF-MS to identify degradation markers and accelerated aging tests (40°C/75% RH) to model shelf-life. Note that organic degradation in aqueous systems may require stabilizing additives (e.g., antioxidants) or continuous cooling to minimize thermal decomposition .
Methodological Challenges and Solutions
Q. How to design a robust protocol for detecting trace impurities in this compound?
- Methodology : Use 2D-LC (heart-cutting LC) coupled with tandem mass spectrometry to isolate and characterize impurities at <0.1% levels. For example, detect residual methyl ester precursors (from incomplete hydrolysis) via MRM transitions in positive ion mode .
Q. What in silico tools predict biological activity or toxicity for this bicyclic scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
